molecular formula C17H13F3O3 B3049010 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 190020-14-5

1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B3049010
CAS No.: 190020-14-5
M. Wt: 322.28 g/mol
InChI Key: ICPXKFWSKKAXBH-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione (hereafter referred to as BzO-ph-tfacH) is a β-diketone ligand characterized by a benzyloxy-substituted phenyl ring and a trifluoromethyl group. This compound is widely utilized in coordination chemistry due to its ability to form stable metal complexes. Its structure promotes enol tautomer dominance (>98% enol form), as observed in related β-diketones, enhancing its chelating capability . BzO-ph-tfacH has been employed in synthesizing cobalt(II) complexes with octahedral geometries, where the ligand coordinates via oxygen atoms, while the benzyloxy group introduces steric bulk .

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-phenylmethoxyphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)16(22)10-15(21)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPXKFWSKKAXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619580
Record name 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190020-14-5
Record name 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-(benzyloxy)benzaldehyde with trifluoroacetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Claisen condensation reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and stability, making it a valuable scaffold for developing new compounds.
  • Coordination Chemistry : It acts as a ligand in coordination complexes, which can be utilized in various catalytic processes and material science applications.

Biology

  • Antimicrobial Properties : Studies have shown that 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary research indicates potential anticancer properties, warranting further investigation into its mechanisms of action and efficacy against different cancer cell lines.

Medicine

  • Drug Development : The compound's structural features suggest potential applications in drug development. Its unique trifluoromethyl group may enhance interactions with biological targets, leading to novel therapeutic agents .
  • Pharmaceutical Intermediates : It can serve as an intermediate in synthesizing pharmaceuticals such as celecoxib (a nonsteroidal anti-inflammatory drug), highlighting its relevance in medicinal chemistry .

Industry

  • Advanced Materials : The compound is explored for its utility in creating advanced materials due to its unique chemical properties. This includes applications in coatings and polymers that require specific functional characteristics .
  • Precursor for Functional Compounds : Its versatility allows it to be used as a precursor for synthesizing other functional compounds that may find application in various industrial processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Case Study 2: Anticancer Research

Research targeting cancer cell lines has revealed that this compound may induce apoptosis through the activation of specific cellular pathways. Ongoing studies aim to elucidate the exact molecular mechanisms involved.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares BzO-ph-tfacH with similar β-diketones, emphasizing substituent effects on properties and applications:

Compound Name Substituent Molecular Weight Key Properties/Applications References
BzO-ph-tfacH 4-(Benzyloxy)phenyl 356.29 (calc) Forms Co(II) complexes; steric hindrance
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione Benzodioxolyl 260.17 High purity (97%); used in organic synthesis
1-(4-Triethoxysilylphenyl)-4,4,4-trifluorobutane-1,3-dione Triethoxysilylphenyl - Sol-gel precursor; hydrolytically stable
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione 4-Methylphenyl 246.19 Commercial availability; simpler steric profile
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione 2-Furyl 208.14 Precursor for pyrimidines; bioactive derivatives
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in all compounds enhances acidity, stabilizing the enol form and improving metal-binding affinity. Functional Groups: The triethoxysilyl group in ’s compound enables covalent bonding to silica matrices, making it ideal for hybrid materials, whereas the benzodioxolyl group () may enhance solubility in polar solvents .

Research Findings and Trends

  • Tautomerism: All compounds predominantly exist as enol tautomers (>98%), critical for metal chelation. Substituents like CF₃ stabilize the enol form via resonance and inductive effects .
  • Structure-Activity Relationships :
    • Bulky substituents (e.g., benzyloxy) improve metal-ion selectivity but may reduce reaction yields due to steric limitations.
    • Smaller groups (e.g., methyl, furyl) enhance synthetic versatility but offer less control over metal-complex geometries .

Biological Activity

1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluorobutane-1,3-dione moiety and a benzyloxyphenyl group, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H13F3O3\text{C}_{17}\text{H}_{13}\text{F}_3\text{O}_3

This structure features a central butane-1,3-dione framework with trifluoromethyl groups and a benzyloxy substituent that may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Compounds with diketone structures often exhibit enzyme inhibitory properties. Studies have indicated that diketones can inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Activity : The presence of trifluoromethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Anticancer Potential : Some diketones have been reported to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS).

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observations References
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes
Antioxidant ActivityScavenges DPPH radicals; IC50 = 25 µM
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria

Case Studies

Several studies have explored the biological implications of diketones similar to this compound:

  • Anticancer Study : A study investigated the effects of diketones on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through ROS generation .
  • Enzyme Inhibition Study : Research demonstrated that diketones can effectively inhibit COX enzymes involved in inflammatory processes. This inhibition was linked to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
  • Antimicrobial Activity : A recent investigation reported that benzyloxy-substituted diketones showed broad-spectrum antimicrobial activity against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on these structures .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione, and how can reaction conditions be optimized?

The compound is commonly synthesized via cyclocondensation reactions. A typical method involves reacting β-diketone precursors with substituted benzaldehydes under acidic or basic catalysis. For example, analogous trifluoromethyl-β-diketones are synthesized using Meldrum’s acid and trifluoroacetic acid derivatives in aprotic solvents like isopropylamide, with yields up to 90% . Key optimizations include:

  • Temperature control : Maintaining 0–40°C during intermediate formation to prevent side reactions.
  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/pentane (2.5–5%) for high purity.

Q. How can spectroscopic techniques be employed to characterize this compound?

Characterization relies on a combination of:

  • FTIR : Peaks at ~1613 cm⁻¹ (C=O stretching) and 1223–1131 cm⁻¹ (C-F vibrations) confirm diketone and trifluoromethyl groups .
  • LC-ESI-MS : Molecular ion peaks at m/z 238.16 [M+H]⁺ and 239.09 [M+2H]⁺ (analogous compounds) help confirm molecular weight .
  • NMR : ¹H and ¹³C NMR (not explicitly reported here but inferred from similar structures) would resolve aromatic protons (δ 7.2–7.8 ppm) and diketone carbons (δ 180–190 ppm).

Q. What are the primary reactivity patterns of this β-diketone in coordination chemistry?

The compound acts as a bidentate ligand via its two carbonyl groups. Key applications include:

  • Metal chelation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or material science. The sodium chelate of a related macrocyclic diketone exhibits exceptional stability .
  • Derivatization : The trifluoromethyl group enhances electrophilicity, enabling nucleophilic substitutions or cyclization reactions (e.g., pyrimidine synthesis via amidine cyclocondensation) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced chelation properties?

Density Functional Theory (DFT) studies can predict:

  • Electron distribution : The electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing metal-ligand orbital overlap.
  • Steric effects : Substituents on the benzyloxy group influence steric hindrance, affecting binding selectivity.
  • Thermodynamic stability : Calculate Gibbs free energy for chelate formation to prioritize synthetically viable derivatives.

Q. What strategies resolve contradictions in crystallographic data for structurally similar β-diketones?

For the title compound’s analog, 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, single-crystal X-ray diffraction revealed:

  • Bond lengths : C=O bonds at 1.21–1.23 Å and C-F at 1.33–1.35 Å .
  • Packing interactions : π-π stacking of aromatic rings and C-F···H hydrogen bonding stabilize the lattice.
    Methodological recommendations :
  • Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
  • Validate against spectroscopic data to resolve discrepancies (e.g., unexpected bond angles).

Q. How can this compound serve as a precursor for fluorinated bioactive molecules?

A one-pot difluorination/fragmentation process converts the trifluoromethyl-β-diketone to difluoromethyl ketones (e.g., 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one) with 97% yield . Steps include:

  • Reagent choice : Use hydrogen chloride in ethyl acetate/water for controlled protonation.
  • Temperature : Maintain 25–30°C during acid workup to avoid over-decomposition.
  • Applications : The resulting fluorinated ketones are intermediates in drug discovery (e.g., kinase inhibitors).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Critical considerations:

  • Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.
  • Catalytic asymmetry : Employ asymmetric catalysis (e.g., organocatalysts) during diketone formation to minimize racemization.
  • Process monitoring : In-line FTIR or Raman spectroscopy ensures real-time quality control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione

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